REACTION_CXSMILES
|
[H-].[Na+].CN(C)C=O.[Br:8][C:9]1[NH:10][C:11]([Br:17])=[C:12]([N+:14]([O-:16])=[O:15])[N:13]=1.Cl[CH2:19][O:20][CH3:21]>O>[Br:8][C:9]1[N:10]([CH2:19][O:20][CH3:21])[C:11]([Br:17])=[C:12]([N+:14]([O-:16])=[O:15])[N:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20.08 g
|
Type
|
reactant
|
Smiles
|
BrC=1NC(=C(N1)[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
6.75 mL
|
Type
|
reactant
|
Smiles
|
ClCOC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
ClCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After being stirred this reaction mixture for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 10 to 15° C.
|
Type
|
CUSTOM
|
Details
|
was turned back to a room temperature
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
further stirred at a room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
Thus obtained crude crystals
|
Type
|
WASH
|
Details
|
were washed with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C(=C(N1)[N+](=O)[O-])Br)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.68 g | |
YIELD: PERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |